N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine
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Overview
Description
N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is a complex organic compound characterized by its unique structure, which includes two phenylmethylamino groups attached to a diaminooctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane typically involves the reaction of 1,8-diaminooctane with 3-((phenylmethyl)amino)propyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diisopropylethylamine
- N,N-Dimethylethylenediamine
Uniqueness
N,N’-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
CAS No. |
117654-73-6 |
---|---|
Molecular Formula |
C28H46N4 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
InChI Key |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Synonyms |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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